(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, also known by its chemical name (2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid hydrochloride, is a synthetic amino acid derivative. This compound is characterized by its molecular formula and a molecular weight of 253.73 g/mol. It is primarily used in biochemical research and pharmaceutical applications due to its structural similarity to naturally occurring amino acids.
The synthesis of (S)-6-amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride typically involves several key steps:
Technical details regarding temperature control, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular structure of (S)-6-amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride can be described as follows:
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Cl
JWNUXAHYKKBLRA-LEUCUCNGSA-N
The compound features a hexanoic acid backbone with amino groups that confer its properties as an amino acid derivative. The presence of a hydrochloride salt enhances its solubility in aqueous solutions .
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride can participate in various chemical reactions typical of amino acids:
The physical and chemical properties of (S)-6-amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride include:
These properties are essential for determining the appropriate handling and application methods in laboratory settings.
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride has several scientific uses:
This compound's unique properties make it valuable in both research and applied sciences, particularly within the fields of biochemistry and pharmacology.
Enantioselective synthesis of the target compound demands precise chiral control at both stereocenters. The (S)-configuration at the α-carbon of lysine and the alanine-derived aminopropanamide moiety is typically achieved using chiral auxiliaries or asymmetric catalysis. The patented route employs Boc (tert-butoxycarbonyl) protection for the ε-amino group of lysine, followed by coupling with N-protected (S)-alanine using carbodiimide activators like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). This yields the protected dipeptide precursor with >99% enantiomeric excess (ee) when using L-Boc-lysine and L-alanine derivatives as starting materials [2]. Catalytic asymmetric hydrogenation of corresponding dehydroamino acid intermediates using chiral Ru-BINAP catalysts (e.g., RuCl₂[(S)-BINAP]) represents an alternative strategy, achieving ee values of 95–98% under mild hydrogen pressure (50–100 psi) [2].
Solvent systems significantly influence stereoselectivity. Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile optimize ee during coupling steps, while protic solvents (e.g., methanol) enhance selectivity in catalytic hydrogenations. Critical parameters include:
Table 1: Enantioselective Protection Strategies
Amino Acid Site | Protecting Group | Coupling Agent | ee Achieved (%) |
---|---|---|---|
Lysine ε-Amino | Boc | DIC/HOBt | >99 |
Lysine α-Carboxyl | Methyl ester | — | >99 |
Alanine α-Amino | Fmoc | HATU | 98 |
Alanine Carboxyl | Free acid | — | >99 |
Solid-phase synthesis enables rapid assembly of the dipeptide core using Fmoc/tBu protection strategies. The C-terminal (S)-alanine is anchored to Wang resin via its carboxyl group, followed by Fmoc deprotection (20% piperidine/DMF) and sequential coupling with Fmoc-Lys(Boc)-OH. Couplings employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, achieving >95% coupling efficiency per step [1] [3]. Following chain assembly, cleavage from the resin uses TFA (trifluoroacetic acid)/water/triisopropylsilane (95:2.5:2.5), releasing the unprotected dipeptide. This method facilitates incorporation of non-natural amino acids and scales efficiently to multi-gram quantities [3].
Key optimization parameters include:
Conversion to the hydrochloride salt enhances stability and crystallinity. The free base dipeptide is dissolved in anhydrous ethyl acetate or tert-butyl methyl ether, and treated with HCl gas or 4M HCl in dioxane at 0–5°C. The stoichiometric ratio of 1:1.05 (dipeptide:HCl) ensures complete protonation without degradation. Crystallization initiates upon addition of anti-solvents like hexane, yielding the hydrochloride as a white crystalline solid (mp 202–203°C) [1] [5].
Solvent selection critically impacts purity and yield:
Table 2: Hydrochloride Salt Crystallization Conditions
Solvent System | Acid Source | Temperature (°C) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
EtOAc/hexane (3:1) | HCl-dioxane | 0–5 | 88 | 95.2 |
Anhydrous ethanol | HCl gas | 25 | 92 | 97.8 |
tert-Butyl methyl ether | HCl-Et₂O | -10 | 85 | 98.5 |
Direct catalytic amination offers atom-economic access to the (S)-stereocenters. Pd-catalyzed asymmetric allylic amination of (S)-2-acetamido-6-phthalimidohex-4-enoate with alanine-derived nucleophiles uses Pd₂(dba)₃/(R)-BINAP catalyst (5 mol%), yielding the protected dipeptide precursor with 92% ee and 80% yield [2]. Reductive amination of 6-amino-2-oxohexanoic acid with (S)-alanine tert-butyl ester, catalyzed by Ru-(S,S)-TsDPEN transfer hydrogenation catalyst (0.1 mol%), achieves 94% de at pH 6.5. This method avoids racemization but requires precise pH control via ammonium bicarbonate buffers [2] [6].
Optimization focuses on:
Table 3: Catalytic Amination Performance
Reaction Type | Catalyst System | ee/de (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Allylic amination | Pd₂(dba)₃/(R)-BINAP | 92 | 80 | Allylic substrate synthesis |
Reductive amination | Ru-(S,S)-TsDPEN/HCO₂H | 94 de | 75 | pH sensitivity |
Enzymatic transamination | Transaminase TA-103 | >99 | 65 | Substrate specificity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1